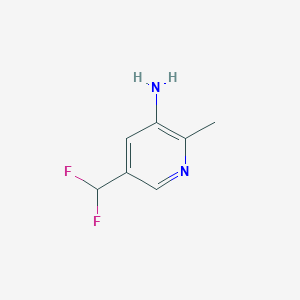![molecular formula C17H20N4O B15247574 7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)
7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex heterocyclic compound. It is characterized by its unique structure, which includes a benzyl group, a methyl group, and a fused ring system combining imidazole, pyridine, and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable diamine with a carbonyl compound.
Cyclization to Form the Pyridine Ring: The intermediate is then subjected to cyclization reactions to form the pyridine ring.
Introduction of the Benzyl and Methyl Groups: These groups are introduced through alkylation reactions using benzyl halides and methylating agents.
Final Cyclization to Form the Pyrimidine Ring: The final step involves cyclization to form the pyrimidine ring, completing the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Alkylating Agents: Benzyl halides, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used as an intermediate in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine
Uniqueness
7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is unique due to its fused ring system and the presence of both benzyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H20N4O |
|---|---|
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
11-benzyl-7-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C17H20N4O/c1-19-16(22)14-12-20(11-13-5-3-2-4-6-13)9-7-15(14)21-10-8-18-17(19)21/h2-6H,7-12H2,1H3 |
Clave InChI |
OYQNCAJXQJWKEM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(CCN(C2)CC3=CC=CC=C3)N4C1=NCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


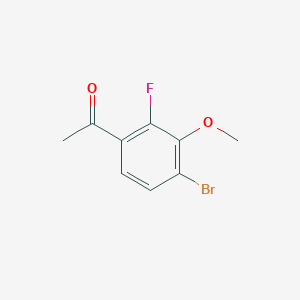
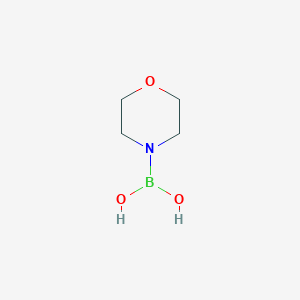
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
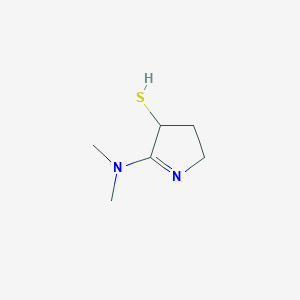
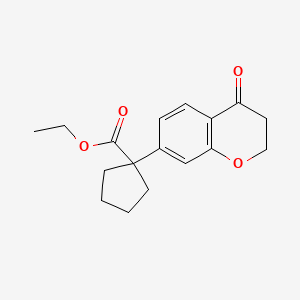
![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)
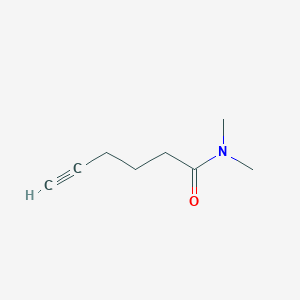

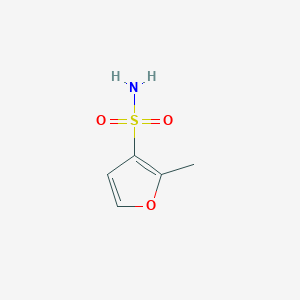
![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)

